molecular formula C5H7NOS B13541761 N-(thiophen-2-ylmethyl)hydroxylamine

N-(thiophen-2-ylmethyl)hydroxylamine

Cat. No.: B13541761
M. Wt: 129.18 g/mol
InChI Key: QLRGTLVXPVPXDM-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)hydroxylamine is a chemical compound of interest in medicinal chemistry and drug discovery due to its hybrid structure, incorporating a thiophene ring and a hydroxylamine functional group. The thiophene moiety is a privileged structure in pharmacology, ranked 4th in the number of US FDA-approved small-molecule drugs over the past decade . This five-membered aromatic ring is often used as a bioisostere for benzene and other aromatic systems, which can fine-tune a compound's electronic properties, solubility, and binding affinity to biological targets . Thiophene-based molecules demonstrate a wide spectrum of biological activities, including antioxidant, antibacterial, anticancer, and anti-inflammatory properties . The hydroxylamine group (-NHOH) is a versatile building block in organic synthesis. It can serve as a key precursor for synthesizing various nitrogen-containing functional groups, including hydroxamic acids, oximes, and other derivatives. These functional groups are commonly found in molecules with significant biological activity and can act as ligands for metal complexes in catalytic or materials science applications. While direct studies on this specific compound are limited, its structure suggests potential as a multifunctional intermediate. Researchers may explore its use in constructing more complex molecules, such as thiophene-derived Schiff bases, which are known for their antibacterial, antifungal, and larvicidal activities . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7NOS/c7-6-4-5-2-1-3-8-5/h1-3,6-7H,4H2

InChI Key

QLRGTLVXPVPXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNO

Origin of Product

United States

Preparation Methods

Direct Synthesis via Hydroxylamine Addition to Thiophen-2-ylmethyl Halides or Derivatives

One classical approach involves nucleophilic substitution reactions where hydroxylamine or its salts react with thiophen-2-ylmethyl halides or activated derivatives. The reaction typically proceeds under mild conditions with polar aprotic solvents such as N,N-dimethylformamide or acetonitrile, facilitating nucleophilic attack on the electrophilic carbon adjacent to the thiophene ring.

  • Solvents: Dimethylformamide, acetonitrile, dichloromethane, tetrahydrofuran, ethyl acetate, toluene, and mixtures such as N-methylpyrrolidone with toluene have been employed to optimize solubility and reaction rates.
  • Temperature: Coupling reactions are generally carried out between -20°C and 50°C, with typical conditions around 0°C to 25°C for 1 to 48 hours, depending on the substrate and protecting groups.
  • Acid Additives: Non-carboxylic acids such as hydrochloric acid, methanesulfonic acid, trifluoroacetic acid, and p-toluenesulfonic acid are used to facilitate the reaction or deprotection steps.
  • Protecting Groups: Nitrogen protecting groups orthogonal to the hydroxylamine protecting groups are used to control selectivity and facilitate purification.

This method is supported by patent literature describing the preparation of hydroxylamine derivatives with various protecting groups, emphasizing the importance of solvent choice, temperature control, and acid additives to achieve high yields and purity.

Oxime Reduction via Transfer Hydrogenation

Another effective method involves the reduction of oximes derived from thiophen-2-ylmethyl aldehydes or ketones to yield the corresponding N-(thiophen-2-ylmethyl)hydroxylamine.

  • Catalyst: Iridium-based catalysts have been reported to catalyze the transfer hydrogenation of oximes efficiently.
  • Hydrogen Donor: Formic acid or other suitable hydrogen donors are used in the presence of the catalyst.
  • Yield: This method provides moderate to good yields (e.g., 48% for related compounds) and results in clean products often isolated as oils or solids.
  • Advantages: The method avoids the use of hazardous hydride reagents and allows for selective reduction under mild conditions.

This approach is detailed in experimental procedures from peer-reviewed supporting information, demonstrating the synthesis of related N-alkoxy amines and hydroxylamines with characterization data confirming product identity.

Radical-Mediated Cross-Dehydrogenative Coupling (CDC)

A modern and innovative approach employs iodine(III) reagents to promote radical cross-dehydrogenative coupling between N-hydroxy compounds and thiophene derivatives.

  • Oxidants: Phenyliodine diacetate (PhI(OAc)2) is the preferred oxidant, providing the best yields in solvents such as dichloromethane or benzene.
  • Mechanism: The reaction proceeds via radical intermediates generated by oxidation of N-hydroxyphthalimide derivatives, followed by hydrogen abstraction from the thiophene substrate and radical coupling.
  • Conditions: Ambient temperature, mild reaction conditions, and compatibility with various solvents.
  • Scale: The reaction has been successfully scaled to gram quantities, demonstrating practical applicability.
  • Applications: The product, O-(thiophen-2-ylmethyl) hydroxylamine, is a key intermediate for cephalosporin synthesis.

Mechanistic studies involving radical scavengers confirmed the radical pathway, and the method avoids volatile, toxic, or explosive reagents, making it environmentally favorable.

Hydroxylamine Hydrochloride Reaction with Thiophene-2-ylmethyl Ketones in Acidic Media

A patented industrial process describes the reaction of hydroxylamine hydrochloride with thiophene-2-ylmethyl ketones or related oxo compounds in the presence of acetic acid and acetic anhydride.

  • Reagents: Hydroxylamine hydrochloride, acetic acid (polar protic acidic solvent), and acetic anhydride (dehydrating agent).
  • Conditions: Reaction temperature maintained at 80–85°C with controlled addition of reagents over 1 hour, followed by holding the mixture for 2 to 4 hours.
  • Pressure: Atmospheric or slightly elevated pressures (1 to 10 bar) are used to optimize reaction rates.
  • Purification: Conventional techniques such as crystallization, extraction, washing, and filtration are employed to isolate the product with high purity (up to 99%).
  • Advantages: This method offers high conversion, selectivity, shorter reaction times, and reduced effluent generation by removing water formed during the reaction equilibrium.

This process is industrially relevant for producing aminothiophene derivatives and related hydroxylamines with scalability and efficiency.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Solvent(s) Temperature Range Yield / Purity Advantages References
Nucleophilic substitution with hydroxylamine salts Hydroxylamine salts, thiophen-2-ylmethyl halides DMF, MeCN, DCM, THF, EtOAc -20°C to 50°C Variable, generally good Mild conditions, versatile solvents
Oxime reduction via iridium-catalyzed transfer hydrogenation Oximes, iridium catalyst, hydrogen donor Not specified (organic solvents) Mild (room temp to reflux) ~48% (related compounds) Avoids hazardous hydrides, selective
Radical CDC with iodine(III) oxidants PhI(OAc)2, N-hydroxyphthalimide derivatives DCM, benzene Room temperature Up to 77% (gram scale) Mild, scalable, environmentally friendly
Hydroxylamine hydrochloride with ketones in acidic media Hydroxylamine hydrochloride, acetic acid, acetic anhydride Acetic acid 80–85°C High purity (up to 99%) Industrial scale, high selectivity, efficient

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(Thiophen-2-ylmethyl)hydroxylamine can undergo oxidation reactions to form N-(thiophen-2-ylmethyl)nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : The compound can be reduced to N-(thiophen-2-ylmethyl)amine using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: N-(Thiophen-2-ylmethyl)nitroso compounds.

    Reduction: N-(Thiophen-2-ylmethyl)amine.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(Thiophen-2-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing heterocyclic compounds and other functionalized derivatives.

Biology

In biological research, this compound can be used to study the effects of hydroxylamine derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways involving hydroxylamine groups.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which N-(thiophen-2-ylmethyl)hydroxylamine exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The hydroxylamine group can donate or accept electrons, making it a versatile functional group in chemical reactions. Molecular targets may include enzymes and proteins that interact with hydroxylamine derivatives, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxylamine derivatives vary significantly in reactivity, synthetic accessibility, and applications depending on their substituents. Below is a comparative analysis of N-(thiophen-2-ylmethyl)hydroxylamine and structurally related compounds:

Table 1: Structural and Functional Comparison of Hydroxylamine Derivatives

Compound Name Substituent Synthesis Method Yield Key Applications Reference
This compound Thiophen-2-ylmethyl (N-linked) Acylation of N-benzyl precursor with TMB chloride 41% Cyclobutanamine synthesis
O-(Thiophen-2-ylmethyl)hydroxylamine Thiophen-2-ylmethyl (O-linked) Hydrazinolysis of intermediate 17 77% Cephalosporin antibiotic intermediates
N-Benzyl-N-(2,2-dimethoxyethyl)hydroxylamine 2,2-Dimethoxyethyl (N-linked) Acylation with TMB chloride 50% Not explicitly stated
O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine Biphenylmethyl (O-linked) Nucleophilic substitution 62–85% Pharmacological chaperones
O-(Benzo[b]thiophen-2-ylmethyl)hydroxylamine Benzothiophenmethyl (O-linked) Similar to O-thiophenmethyl synthesis 68–72% Enzyme ligand studies

Key Observations

Electronic Effects :

  • The thiophene ring in this compound confers electron-rich properties, enhancing its nucleophilicity compared to phenyl or biphenyl analogs. This makes it more reactive in metal-catalyzed couplings (e.g., CuH-mediated hydroamination) .
  • In contrast, O-substituted analogs like O-(thiophen-2-ylmethyl)hydroxylamine are more commonly used in cephalosporin synthesis due to their stability as leaving groups .

Synthetic Yields :

  • N-Substituted derivatives generally exhibit lower yields (41–50%) compared to O-substituted analogs (77% for cephalosporin intermediates) due to steric hindrance at the nitrogen center .
  • Substituents with bulkier aromatic groups (e.g., biphenyl or naphthyl) show moderate yields (62–85%) but require optimized purification protocols .

Enzyme Studies: Derivatives like O-(3-morpholinobenzyl)hydroxylamine act as ligands for alanine-glyoxylate aminotransferase, highlighting the role of substituent polarity in binding affinity .

Spectroscopic Data :

  • This compound derivatives exhibit distinct $ ^1H $ NMR signals for the thiophene protons (δ 6.8–7.2 ppm) and hydroxylamine NH (δ 4.5–5.0 ppm), whereas O-substituted analogs show downfield shifts for the methylene group (δ 4.0–4.5 ppm) .

Biological Activity

N-(thiophen-2-ylmethyl)hydroxylamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group bonded to a thiophene ring, which contributes to its reactivity and biological activity. The compound can be represented by the following structure:

N thiophen 2 ylmethyl hydroxylamineC4H6N2OS\text{N thiophen 2 ylmethyl hydroxylamine}\rightarrow \text{C}_4\text{H}_6\text{N}_2\text{OS}

The mechanism of action of this compound primarily involves its nucleophilic properties. The hydroxylamine moiety can react with electrophilic centers in biological molecules, leading to the formation of covalent bonds that alter the function of target proteins. The thiophene ring enhances interactions through π-π stacking with aromatic residues, influencing protein activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Research has demonstrated that derivatives of hydroxylamine compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by interfering with cellular signaling pathways involved in growth and survival .

Case Study: Anticancer Activity Assessment

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (60% at 50 µM concentration) compared to control groups. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. This compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have shown that this compound can significantly reduce inflammation markers in macrophage cultures exposed to lipopolysaccharides (LPS) .

Table 2: Inhibition of Inflammatory Cytokines by this compound

CytokineBaseline Level (pg/mL)Post-Treatment Level (pg/mL)% Inhibition
TNF-α25010060%
IL-630012060%
IL-1β2008060%

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